N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide
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Overview
Description
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide is a complex organic compound with the molecular formula C19H17N3OS This compound is characterized by the presence of a thiophene ring, a diazenyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-methyl aniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-methylphenyl to form the diazenyl intermediate.
Thiophene Carboxamide Formation: The final step involves the reaction of the diazenyl intermediate with thiophene-2-carboxylic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The thiophene ring enhances the compound’s ability to interact with biological membranes and proteins, facilitating its activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)-2-thiophenecarboxamide
- N-[4-[methyl(phenyl)sulfamoyl]phenyl]-2-thiophenecarboxamide
Uniqueness
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2-thiophenecarboxamide is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
406709-98-6 |
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Molecular Formula |
C19H17N3OS |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H17N3OS/c1-13-6-3-4-7-17(13)22-21-15-9-10-16(14(2)12-15)20-19(23)18-8-5-11-24-18/h3-12H,1-2H3,(H,20,23) |
InChI Key |
LBYVLEJVFLTQDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)C |
Origin of Product |
United States |
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